

# Albaconazole antifungal activity vs amphotericin B

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## Compound Focus: Albaconazole

CAS No.: 187949-02-6

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## Drug Profiles at a Glance

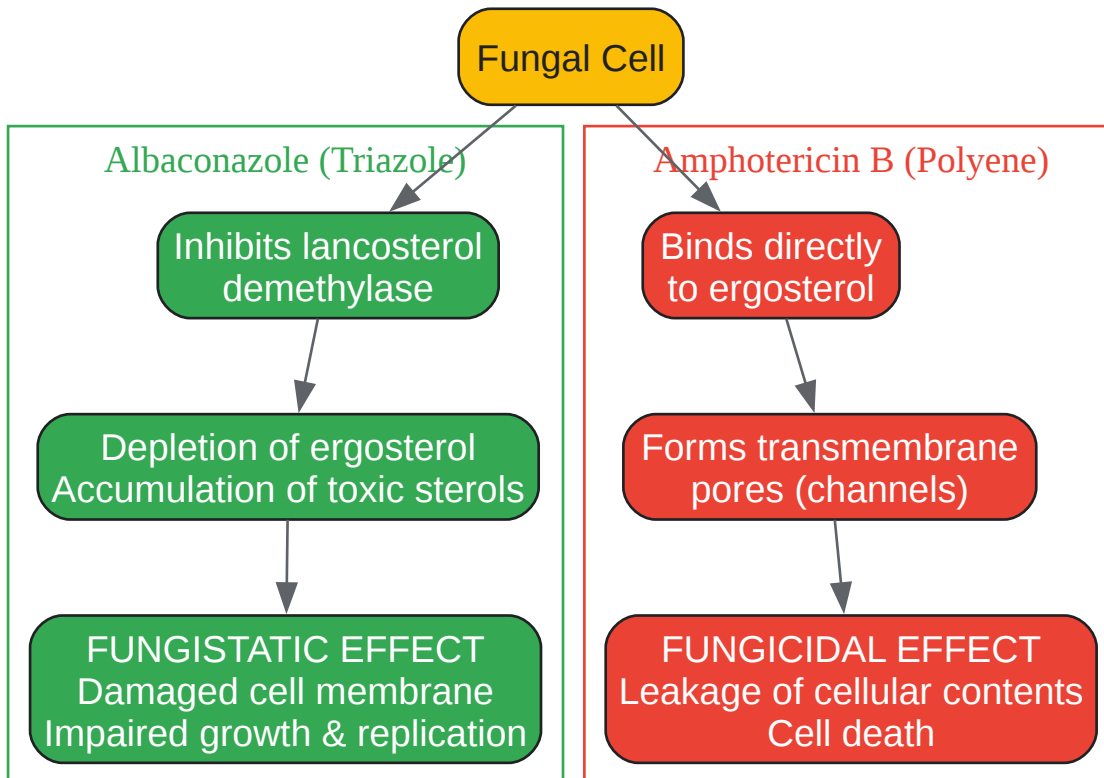
The table below summarizes the key characteristics of **albaconazole** and amphotericin B based on the search results.

Feature	Albaconazole	Amphotericin B (Various Formulations)
Drug Class	Triazole [1]	Polyene [2]
Mechanism of Action	Inhibition of ergosterol synthesis [1]	Binds to ergosterol, forming membrane pores [2]
Spectrum of Activity	Broad-spectrum (including <i>C. neoformans</i> ) [1]	Broad-spectrum (including <i>Candida</i> , <i>Aspergillus</i> , <i>Cryptococcus</i> , <i>Mucormycetes</i> ) [2]
Antifungal Activity	Fungistatic; potent <i>in vitro</i> activity [1]	Concentration-dependent fungicidal activity [3] [2]
Key Efficacy Data	Effective in rabbit model of cryptococcal meningitis; similar to fluconazole [1]	Effective against <i>Candida</i> biofilms [4] [5]; standard treatment for invasive fungal infections [2]

Feature	Albaconazole	Amphotericin B (Various Formulations)
Pharmacokinetics	Good oral bioavailability; CSF penetration ~15% (rabbit model) [1]	Poor oral absorption; IV administration; low CSF penetration [2]
Reported Resistance	Information not available in search results	Low resistance rates; concerns with <i>C. lusitaniae</i> , some molds [2]

## Mechanisms of Action

The following diagram illustrates the distinct mechanisms by which these two antifungal agents work.



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## Detailed Experimental Data

For researchers, the methodologies and key findings from pivotal studies are detailed below.

### Albaconazole against *Cryptococcus neoformans* [1]

- **Experimental Model:** *In vitro* broth macrodilution against 12 *C. neoformans* isolates; *In vivo* rabbit model of cryptococcal meningitis.
- **Methodology:**
  - **In vitro:** MIC and MFC determined after 72 hours incubation. MIC endpoint defined as an 80% reduction in growth.
  - **In vivo:** Infected rabbits treated with **albaconazole** (5-80 mg/kg/day) or fluconazole (5-80 mg/kg/day) for up to 23 days. CSF fungal burden (CFU/mL) and survival were monitored.
- **Key Results:**
  - **In vitro:** **Albaconazole** MICs ranged from  $\leq 0.0012$  to 1.25  $\mu\text{g/mL}$ , demonstrating 100-fold greater potency than fluconazole on a per-weight basis.
  - **In vivo:** **Albaconazole** was as effective as fluconazole in reducing CSF fungal counts and improving survival, despite limited CSF penetration (~15%).

### Amphotericin B against *Candida albicans* Biofilm [4] [5]

- **Experimental Model:** *In vitro* study of *C. albicans* biofilms from breakthrough candidemia patients.
- **Methodology:** Biofilm susceptibility tested using Minimum Biofilm Eradication Concentration (MBEC). Metabolic activity and biomass were measured via MTT reduction and crystal violet retention, respectively.
- **Key Results:**
  - Fluconazole and anidulafungin showed no antifungal effect on biofilms.
  - Deoxycholate Amphotericin B (dAMB) and Amphotericin B Lipid Complex (ABLC) significantly reduced metabolic activity and biomass.
  - Complete biofilm eradication was only achieved with 16 mg/L dAMB.

## Research Implications & Future Directions

- **Different Developmental Stages:** Amphotericin B has well-established, broad clinical use [2], while **albaconazole** appears to be an investigational triazole. The available data is insufficient for a direct efficacy comparison.
- **Focus on Mechanism:** Their distinct mechanisms suggest potential utility in different clinical scenarios or even for combination therapy, a strategy explored with other azoles and amphotericin B [6].
- **Addressing Resistance:** The potent activity of **albaconazole** against a fluconazole-resistant *C. neoformans* isolate (MIC 64  $\mu\text{g/mL}$ ) is noteworthy [1]. Research into its activity against contemporary multidrug-resistant pathogens like *Candida auris* would be valuable.

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To cite this document: Smolecule. [Albaconazole antifungal activity vs amphotericin B]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b517838#albaconazole-antifungal-activity-vs-amphotericin-b>]

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